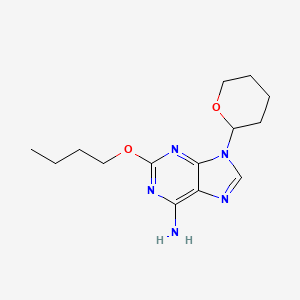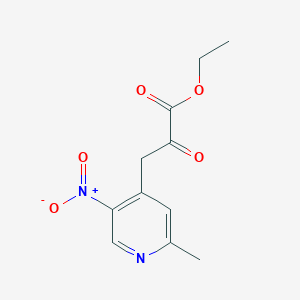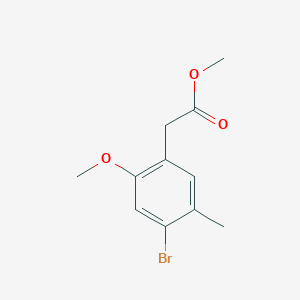![molecular formula C25H18N2 B8221135 10H,10'H-9,9'-Spirobi[acridine]](/img/structure/B8221135.png)
10H,10'H-9,9'-Spirobi[acridine]
描述
10H,10’H-9,9’-Spirobi[acridine] is a compound that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. This compound features a spiro linkage between two acridine units, which imparts unique electronic properties and structural stability. The spirobi[acridine] core is known for its high thermal stability and excellent charge-transporting abilities, making it a valuable component in various advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H,10’H-9,9’-Spirobi[acridine] typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the condensation of acridine derivatives under specific conditions to form the spiro compound. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the process is often carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 10H,10’H-9,9’-Spirobi[acridine] may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity spirobi[acridine] suitable for industrial applications .
化学反应分析
Types of Reactions
10H,10’H-9,9’-Spirobi[acridine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the acridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acridine units.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions typically result in the formation of various substituted acridine derivatives .
科学研究应用
10H,10’H-9,9’-Spirobi[acridine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent charge-transporting properties
作用机制
The mechanism by which 10H,10’H-9,9’-Spirobi[acridine] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge mobility. In electronic applications, the compound facilitates efficient charge transport by reducing recombination losses and improving the overall performance of devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of charge-transfer complexes .
相似化合物的比较
Similar Compounds
Spiro-OMeTAD: Another spiro compound used in perovskite solar cells, known for its hole-transporting properties.
Spirofluorene: Used in OLEDs and OPVs, known for its high thermal stability and good charge-transporting abilities.
Uniqueness
10H,10’H-9,9’-Spirobi[acridine] stands out due to its unique combination of high thermal stability, excellent charge mobility, and structural rigidity. These properties make it particularly suitable for applications in advanced electronic devices, where performance and stability are critical .
属性
IUPAC Name |
9,9'-spirobi[10H-acridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPRCSANHVXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5NC6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one](/img/structure/B8221142.png)


